molecular formula C12H8F3NO3 B1438287 1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid CAS No. 1096982-79-4

1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid

Cat. No. B1438287
M. Wt: 271.19 g/mol
InChI Key: SXQUHVHXXOTODA-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a chemical compound that has gained increasing attention for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. It has a molecular weight of 271.2 .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in recent years . The Pictet–Spengler reaction is one of the classical methods used for the construction of the principal quinoline scaffold . Other methods include the use of dimethoxymethane and catalytic amount of BF 3 ·OEt 2 .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is represented by the Inchi Code: 1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) .


Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 271.19 .

Scientific Research Applications

Synthesis and Chemical Reactions

Isoquinoline derivatives have been synthesized through various chemical reactions, showcasing the compound's utility in organic synthesis. For instance, the Heck reaction has been employed for synthesizing alkoxylated isoquinoline-3-carboxylic acid esters, demonstrating the versatility of isoquinoline compounds in synthesizing complex molecular structures (Ture, Rubina, Rozhkov, & Kauss, 2011). Additionally, research on gas-phase reactions of substituted isoquinolines to carboxylic acids in mass spectrometry highlights their potential in analytical chemistry, especially in identifying drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Analytical Applications

Isoquinoline derivatives have found applications in mass spectrometry, serving as probes or intermediates in the study of complex chemical reactions. An example includes the unusual mass spectrometric dissociation pathway observed for isoquinoline-3-carboxamides, providing insights into the fragmentation behavior of such compounds (Beuck, Schwabe, Grimme, Schlörer, Kamber, Schänzer, & Thevis, 2009).

Material Science and Catalysis

Isoquinoline compounds have also been implicated in the synthesis of materials and catalysts. For instance, organotin(IV) carboxylates based on isoquinoline-derived acids have been synthesized and characterized, suggesting potential applications in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).

Safety And Hazards

The safety information for “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2,2,2-trifluoroethoxy)isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUHVHXXOTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid

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